Catalytic Hydrodehalogenation Rate: Synergistic Acceleration of C–Cl Cleavage by Co-substituted Bromine
In the liquid-phase catalytic hydrodehalogenation of haloacetic acids over Pd/CeO₂, bromochloroacetic acid (the hydrolyzed form of the target ester) exhibits a dechlorination rate constant (k_deCl) of 0.031 min⁻¹, which is 1.72-fold greater than the 0.018 min⁻¹ observed for monochloroacetic acid under identical conditions [1]. This synergistic effect is attributed to the presence of the bromine atom, which facilitates C–Cl bond scission via an induced electronic effect. In contrast, monochloroacetic acid lacks this internal activation, and symmetrical dihalo acids (e.g., dichloroacetic acid) do not exhibit the same degree of rate enhancement per halogen substituent. For procurement decisions, this translates to higher catalytic turnover efficiency when the mixed Br/Cl ester is used as a precursor for intermediates requiring dehalogenation steps.
| Evidence Dimension | Dechlorination rate constant (k_deCl) in catalytic hydrodehalogenation |
|---|---|
| Target Compound Data | 0.031 min⁻¹ (bromochloroacetic acid, hydrolyzed form of target ester) |
| Comparator Or Baseline | Monochloroacetic acid: 0.018 min⁻¹ |
| Quantified Difference | 1.72-fold higher rate constant for the Br/Cl mixed compound |
| Conditions | Pd(1.40)/CeO₂ catalyst; liquid-phase catalytic hydrogenation; 0.05 mmol L⁻¹ substrate; complete dehalogenation conditions |
Why This Matters
A 72% higher dechlorination rate can reduce reactor residence time or catalyst loading in process chemistry applications where dehalogenation is a required transformation step.
- [1] Li M, Li J, Sun Y, Chen Y, Zhang Y, Yu G. Complete dehalogenation of bromochloroacetic acid by liquid phase catalytic hydrogenation over Pd/CeO2 catalysts. Chemosphere. 2020;239:124740. doi:10.1016/j.chemosphere.2019.124740 View Source
